An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol
An In-depth Technical Guide to (3-amino-6-methylpyridin-2-yl)methanol
CAS Number: 32398-86-0
Introduction
(3-amino-6-methylpyridin-2-yl)methanol is a substituted pyridinemethanol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional scaffold, featuring an aminopyridine core with a hydroxylmethyl group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The strategic placement of the amino, methyl, and hydroxymethyl groups on the pyridine ring allows for precise molecular interactions with biological targets, making it a sought-after intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of (3-amino-6-methylpyridin-2-yl)methanol is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 32398-86-0 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and DMSO | Inferred from related compounds |
| pKa | Not available |
Synthesis of (3-amino-6-methylpyridin-2-yl)methanol
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available 3-amino-6-methylpyridine-2-carboxylic acid. This starting material can be esterified to improve solubility and handling, followed by reduction to the desired primary alcohol.
Caption: Proposed synthesis of (3-amino-6-methylpyridin-2-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar reductions and should be optimized for specific laboratory conditions.
Step 1: Esterification of 3-amino-6-methylpyridine-2-carboxylic acid
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To a solution of 3-amino-6-methylpyridine-2-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-amino-6-methylpyridine-2-carboxylate.
Step 2: Reduction of Methyl 3-amino-6-methylpyridine-2-carboxylate
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To a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 3-amino-6-methylpyridine-2-carboxylate (1 equivalent) in anhydrous THF (5 volumes) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water at 0 °C.
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Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
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Combine the filtrate and washings, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford (3-amino-6-methylpyridin-2-yl)methanol.
Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (d, J=8.0 Hz, 1H, Ar-H), 6.50 (d, J=8.0 Hz, 1H, Ar-H), 4.60 (s, 2H, CH₂OH), 4.50 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ (ppm) 157.0 (C), 148.0 (C), 138.0 (CH), 125.0 (C), 115.0 (CH), 62.0 (CH₂OH), 22.0 (CH₃).
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FT-IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1610 (C=C stretching), 1580 (N-H bending), 1050 (C-O stretching).
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Mass Spectrometry (EI): m/z 138 (M⁺), 121 (M⁺ - OH), 107 (M⁺ - CH₂OH).
Applications in Drug Discovery
The (3-amino-6-methylpyridin-2-yl)methanol scaffold is a key pharmacophore in the design of various therapeutic agents, most notably kinase inhibitors. The aminopyridine moiety can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors.[1][2][17][18] The methyl group can provide additional van der Waals interactions and influence the compound's metabolic stability, while the hydroxymethyl group offers a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Interaction of the (3-amino-6-methylpyridin-2-yl)methanol scaffold with a kinase active site.
Role in Kinase Inhibitor Design
Derivatives of (3-amino-6-methylpyridin-2-yl)methanol have been explored as inhibitors of various kinases implicated in cancer and other diseases. For example, the core structure can be found in patented compounds targeting serine/threonine and tyrosine kinases. The ability to readily modify the hydroxymethyl group allows for the introduction of various functionalities to target specific sub-pockets within the kinase active site, thereby improving inhibitor selectivity.
While specific examples of clinically approved drugs containing this exact fragment are not prominent, its presence in numerous patent applications and preclinical studies underscores its importance in the ongoing search for novel kinase inhibitors.[19]
Safety and Handling
As with any chemical reagent, (3-amino-6-methylpyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the safety data for related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It is also likely to be an irritant to the eyes, skin, and respiratory system. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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